Tetrahydrofurfuryl alcohol

Description

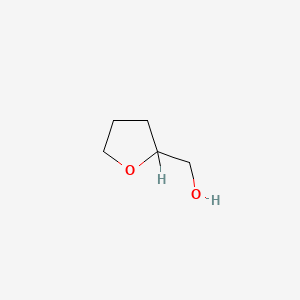

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVTEYKTMYBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029128 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrofurfuryl alcohol appears as a clear colorless liquid with a mild odor. Vapors are heavier than air., Liquid, Clear liquid with a mild odor; [Hawley], COLOURLESS HYGROSCOPIC LIQUID., Clear colourless liquid; Mild, warm oily caramel aroma | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

178 °C @ 760 mm Hg, 178.00 to 179.00 °C. @ 760.00 mm Hg, 178 °C | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

167 °F (NFPA, 2010), 75 °C, 167 °F (75 °C) (OPEN CUP), 74 °C c.c. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water, alcohol, ether, acetone, chloroform, benzene, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0544 @ 20 °C/20 °C, Relative density (water = 1): 1.05, 1.050-1.052 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.522 (Air = 1), Relative vapor density (air = 1): 3.5 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.8 [mmHg], 0.80 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.186 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

97-99-4, 93842-55-8 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furanmethanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD95821VF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Less than -80 °C, < -80 °C | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Tetrahydrofurfuryl Alcohol Synthesis from Furfural: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conversion of furfural (B47365), a biomass-derived platform chemical, to tetrahydrofurfuryl alcohol (THFA) represents a significant pathway in sustainable chemistry. THFA is a valuable "green" solvent and a key intermediate in the pharmaceutical and agricultural industries. This technical guide provides a comprehensive overview of the synthesis of THFA from furfural, focusing on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of catalytic systems.

Reaction Mechanism and Pathways

The synthesis of this compound from furfural is a catalytic hydrogenation process that typically proceeds through a two-step mechanism. The initial step involves the hydrogenation of the aldehyde group in furfural to produce furfuryl alcohol (FOL). Subsequently, the furan (B31954) ring of furfuryl alcohol is hydrogenated to yield this compound.[1][2] This sequential reaction can be performed in a one-pot process, which is often preferred in industrial applications to reduce costs and streamline production.[3][4]

The overall reaction pathway can be summarized as follows:

Step 1: Hydrogenation of Furfural to Furfuryl Alcohol C₅H₄O₂ + H₂ → C₅H₆O₂

Step 2: Hydrogenation of Furfuryl Alcohol to this compound C₅H₆O₂ + 2H₂ → C₅H₁₀O₂

The selectivity towards THFA is highly dependent on the catalyst and reaction conditions. Competing side reactions can occur, such as the hydrogenolysis of the C-O bond, which can lead to the formation of other byproducts.[2] The choice of catalyst plays a crucial role in directing the reaction towards the desired product. For instance, certain catalysts may favor the hydrogenation of the aldehyde group while others are more effective for the saturation of the furan ring.

Catalytic Systems and Performance

A variety of catalysts have been investigated for the hydrogenation of furfural to THFA, with nickel-based catalysts being among the most common due to their high activity and relatively low cost.[5][6] Other metals, including platinum, palladium, rhodium, and ruthenium, have also shown high efficacy, often in bimetallic formulations to enhance selectivity and stability.[3][7][8]

The following table summarizes the performance of different catalytic systems under various experimental conditions.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Furfural Conversion (%) | THFA Yield (%) | THFA Selectivity (%) | Reference |

| Ni/SiO₂ | SiO₂ | - | - | Gas Phase | - | 94 | - | |

| Raney Ni | - | 110 | 1.5 | - | - | 96 | - | [5] |

| Ni-Pd/SiO₂ | SiO₂ | 40 | 8 | - | - | - | 96 | [1] |

| Ni and Cu | - | - | - | - | 100 | 97 | 98 | [9] |

| Pt(3)Ni(3)/C | Carbon | 35 | 2 | Water | 99 | 93 | - | [3] |

| Ni₁Cu₁Al₁R | - | 140 | 3 | 2-butanol | - | 98 | - | [10] |

| Ni-based | Al₂O₃ | 140 | 4 | Water | - | 94 | - | [1] |

| Rh/C | Carbon | 30 | - | Water | - | 92 | 93 | [8] |

| 5% Ru/TiO₂ | TiO₂ | 40-90 | 0.68-4.08 | 2-propanol | >97 (selectivity) | - | - | [7] |

| Pd/UiO-66 | UiO-66 | 60 | 1 | Water | 100 | 100 | 100 | [11] |

Detailed Experimental Protocols

The following protocols are synthesized from various literature sources to provide a comprehensive guide for the laboratory-scale synthesis of THFA from furfural.

Catalyst Preparation (Example: Impregnation Method for Ni/γ-Al₂O₃)

This protocol describes a common method for preparing a supported nickel catalyst.

Materials:

-

Nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

γ-Alumina (γ-Al₂O₃) support

-

Deionized water

Procedure:

-

Calculate the required amount of nickel nitrate hexahydrate to achieve the desired nickel loading on the γ-alumina support.

-

Dissolve the calculated amount of nickel nitrate hexahydrate in a minimal amount of deionized water to form a concentrated solution.

-

Add the γ-alumina support to the nickel nitrate solution.

-

Stir the mixture thoroughly to ensure uniform impregnation of the nickel salt onto the support.

-

Dry the impregnated support in an oven at 120 °C overnight to remove water.

-

Calcine the dried material in a furnace at a specified temperature (e.g., 500 °C) for several hours to decompose the nitrate salt and form nickel oxide on the support.

-

Prior to the hydrogenation reaction, the catalyst is typically activated by reduction in a hydrogen flow at an elevated temperature to convert the nickel oxide to metallic nickel.

Hydrogenation of Furfural in a Batch Reactor

This protocol outlines the general procedure for the liquid-phase hydrogenation of furfural.

Materials and Equipment:

-

Furfural

-

Prepared catalyst (e.g., Ni/γ-Al₂O₃)

-

Solvent (e.g., water, 2-butanol, isopropanol)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, pressure gauge, and temperature controller

-

Hydrogen gas cylinder

Procedure:

-

Load the autoclave with the desired amounts of furfural, solvent, and the catalyst. A typical loading might be 5 mmol of furfural, 30 mL of solvent, and 100 mg of catalyst.[10]

-

Seal the reactor and purge it several times with hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1.5 - 8 MPa).[1][5]

-

Heat the reactor to the target reaction temperature (e.g., 80 - 180 °C) while stirring the contents vigorously (e.g., 600 rpm).[1][10]

-

Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 3 - 12 hours).[3]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Open the reactor and collect the liquid product mixture.

-

Separate the catalyst from the liquid product by filtration or centrifugation.

-

Analyze the liquid product using techniques such as gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of furfural and the yield and selectivity of THFA.

Conclusion

The synthesis of this compound from furfural via catalytic hydrogenation is a well-established and industrially relevant process. The efficiency of this conversion is highly dependent on the synergistic interplay between the catalyst formulation and the reaction parameters. Nickel-based catalysts offer a cost-effective and active solution, while noble metal catalysts can provide exceptional selectivity and yield under milder conditions. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals engaged in the development and optimization of sustainable chemical processes. Further research into novel catalytic materials and process intensification will continue to enhance the economic and environmental viability of producing THFA from renewable biomass resources.

References

- 1. CN104672185A - Method for preparing this compound from furfural by aqueous phase hydrogenation - Google Patents [patents.google.com]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of Liquid-Phase Hydrogenation of Furfuryl Alcohol to this compound over a Ru/TiO2 Catalyst | Semantic Scholar [semanticscholar.org]

- 8. Selective hydrogenation of furfural to this compound over a Rh-loaded carbon catalyst in aqueous solution under mild conditions - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydrofurfuryl Alcohol (THFA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofurfuryl alcohol (THFA), a derivative of the biomass-derived platform chemical furfural (B47365), is a versatile and biodegradable organic compound.[1] Its unique combination of a primary alcohol and a tetrahydrofuran (B95107) ring structure imparts a valuable set of physical and chemical properties.[2][3] This guide provides a comprehensive overview of the core physicochemical characteristics of THFA, intended to support its application in research, chemical synthesis, and pharmaceutical development. The document details its physical and chemical properties, outlines experimental protocols for their determination, and presents visual representations of its chemical structure and key reactions.

Chemical Identity and Structure

This compound is a primary alcohol where a methyl group in methanol (B129727) is substituted with a tetrahydrofuran-2-yl group.[2][3] It is a colorless to light yellow, hygroscopic liquid with a mild, pleasant odor.[3][4]

-

IUPAC Name: (Tetrahydrofuran-2-yl)methanol[2]

-

Synonyms: THFA, Tetrahydro-2-furanmethanol, 2-Hydroxymethyl)tetrahydrofuran[2][4]

Chemical structure of this compound.

Physical Properties

The physical properties of THFA make it a versatile solvent for a wide range of applications, including in formulations for the agricultural and pharmaceutical industries.[5]

Table 1: Key Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid | [3][4][6] |

| Odor | Mild, sweet, ether-like | [2][3][4] |

| Boiling Point | 178 °C at 760 mmHg | [4][7] |

| Melting/Freezing Point | < -80 °C | [4][7] |

| Density | 1.054 g/cm³ at 25 °C | [4][7] |

| Viscosity | 6.24 cP at 20 °C | [4] |

| Solubility | Miscible with water, ethanol, ether, acetone, chloroform, and benzene. Insoluble in paraffin (B1166041) hydrocarbons. | [3][7] |

| Flash Point | 74 °C (Closed Cup) | [4][6] |

| Autoignition Temperature | 282 °C | [4][8] |

| Vapor Pressure | 2.3 mmHg at 39 °C | [4][7] |

| Vapor Density | 3.52 (Air = 1) | [4][7] |

| Refractive Index (n20/D) | 1.452 | [3][7] |

| pH | 5-6 (250 g/L in water at 20°C) | [6][9] |

Chemical Properties and Reactivity

The chemical behavior of THFA is characterized by the reactivity of its primary alcohol group and the stability of its saturated cyclic ether ring.[2]

-

Reactions of the Primary Alcohol: THFA undergoes typical reactions of primary alcohols, such as esterification, oxidation, and etherification.

-

Ring Stability: The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific catalytic conditions, such as hydrogenolysis.[10]

-

Reactivity Hazards: THFA can react violently with strong oxidizing agents.[11] Mixtures with concentrated sulfuric acid and strong hydrogen peroxide can be explosive.[3] It is also incompatible with acetyl bromide.[3]

-

Solvent Properties: It is considered a "green" solvent and is used as a reactive diluent for epoxy resins.[1][3]

Synthesis from Furfural

THFA is commercially produced by the catalytic hydrogenation of furfural, which is derived from agricultural biomass.[10][11] This process typically involves a two-step reaction where furfural is first hydrogenated to furfuryl alcohol, followed by the hydrogenation of the furan (B31954) ring to yield THFA.[12]

Synthesis pathway of THFA from furfural.

Hydrogenolysis to 1,5-Pentanediol (B104693)

A significant reaction of THFA is its chemoselective hydrogenolysis to produce 1,5-pentanediol, a valuable monomer for polyesters and polyurethanes.[1][10] This reaction involves the selective cleavage of a C-O bond within the tetrahydrofuran ring.[13]

Reaction of THFA to 1,5-Pentanediol.

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound, based on standard laboratory procedures.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for determining the boiling point of a small liquid sample.

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Thermometer (-10 to 200 °C)

-

Heating block or oil bath

-

Hot plate with magnetic stirrer

-

Small magnetic stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5-1 mL of this compound into the test tube and add a small magnetic stir bar.

-

Clamp the test tube in the heating block or suspend it in the oil bath on the hot plate.

-

Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating.

-

Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube. Adjust the thermometer so that the bulb is level with this ring.

-

Continue to heat gently until a steady temperature is observed on the thermometer while the liquid is refluxing. This stable temperature is the boiling point.

-

Record the temperature to the nearest 0.1 °C.

Determination of Viscosity (Rotational Viscometer)

This protocol is based on the principles outlined in ASTM D2196 for measuring the rheological properties of non-Newtonian materials.

Apparatus:

-

Rotational viscometer with appropriate spindle

-

Controlled temperature bath

-

Beaker or sample container

Procedure:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place a sufficient volume of this compound in the sample container to immerse the spindle to the marked level.

-

Place the sample container in the temperature bath and allow the sample to equilibrate to the desired temperature (e.g., 20 °C).

-

Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range (typically 10-90% of full scale).

-

Lower the spindle into the liquid and begin rotation.

-

Allow the reading to stabilize before recording the viscosity value in centipoise (cP).

-

Repeat the measurement to ensure reproducibility.

Determination of Flash Point (Pensky-Martens Closed Cup Method)

This method follows the principles of ASTM D93 and is suitable for combustible liquids.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Ignition source (gas flame or electric igniter)

Procedure:

-

Ensure the apparatus is clean and dry.

-

Pour the this compound sample into the test cup to the filling mark.

-

Place the lid on the cup, ensuring a proper seal.

-

Insert the thermometer into its designated port.

-

Begin heating the sample at a slow, constant rate (e.g., 5-6 °C/min).

-

Start the stirrer at the specified speed.

-

As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping the flame into the vapor space of the cup for a specified duration.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.

-

Record the flash point temperature.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile organic compounds like THFA.

Workflow for GC purity analysis of THFA.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperatures:

-

Inlet: 250 °C

-

Detector: 280 °C

-

Oven: Programmed temperature ramp, for example, start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

-

-

Injection: Split mode (e.g., 50:1 split ratio).

Procedure:

-

Prepare a dilute solution of the THFA sample in a high-purity solvent (e.g., 1% in acetone).

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

-

Acquire the chromatogram.

-

Identify the main peak corresponding to THFA based on its retention time (which can be confirmed with a pure standard).

-

Integrate the areas of all peaks in the chromatogram.

-

Calculate the purity of THFA by dividing the area of the THFA peak by the total area of all peaks and multiplying by 100.

Safety and Handling

This compound is a combustible liquid and causes serious eye irritation.[4][14] It is suspected of damaging fertility or the unborn child.[14]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[6][14] Avoid breathing vapor or mist.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[6][14]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of water.[14] If inhaled, move to fresh air.[6] Seek medical attention if irritation persists or if you feel unwell.[8][14]

Conclusion

This compound possesses a unique and advantageous set of physical and chemical properties that make it a valuable compound in various scientific and industrial fields. Its characteristics as a biodegradable, versatile solvent, and a useful chemical intermediate continue to drive its use in established and emerging applications. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

- 1. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. store.astm.org [store.astm.org]

- 5. oshadhi.co.uk [oshadhi.co.uk]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scribd.com [scribd.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. Flash point - Wikipedia [en.wikipedia.org]

- 10. Chemoselective hydrogenolysis of this compound to 1,5-pentanediol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. aidic.it [aidic.it]

- 12. CN104672185A - Method for preparing this compound from furfural by aqueous phase hydrogenation - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. chemquest.com [chemquest.com]

Spectroscopic Analysis of Tetrahydrofurfuryl Alcohol: A Technical Guide

Introduction

Tetrahydrofurfuryl alcohol (THFA) is a versatile organic compound, utilized as a solvent and chemical intermediate in various industrial applications. A thorough understanding of its molecular structure is paramount for its effective use and for quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools for elucidating the structural features of THFA. This guide provides a comprehensive overview of the NMR, IR, and Raman spectroscopic data for this compound, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The structural formula of this compound is C₅H₁₀O₂.[1][2][3] The spectroscopic data presented below corresponds to the different nuclei and vibrational modes within the molecule.

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.8 - 4.0 | Multiplet | 1H | H-2 |

| 2 | ~3.6 - 3.8 | Multiplet | 2H | H-5 |

| 3 | ~3.4 - 3.6 | Multiplet | 2H | Methylene (-CH₂OH) |

| 4 | ~1.8 - 2.0 | Multiplet | 2H | H-3 |

| 5 | ~1.5 - 1.7 | Multiplet | 2H | H-4 |

| 6 | ~2.5 - 3.0 | Broad Singlet | 1H | Hydroxyl (-OH) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the THFA molecule.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~77.0 | C-2 |

| 2 | ~68.0 | C-5 |

| 3 | ~65.0 | Methylene (-CH₂OH) |

| 4 | ~29.0 | C-3 |

| 5 | ~26.0 | C-4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy Data

The IR spectrum of THFA is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Strong | C-H stretch (aliphatic) |

| ~2870 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1050 | Strong | C-O stretch (ether and primary alcohol) |

Raman Spectroscopy Data

The Raman spectrum of THFA provides complementary information to the IR spectrum, particularly for non-polar bonds.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~2940 | Strong | C-H stretch (aliphatic) |

| ~2870 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1050 | Medium | C-O stretch |

| ~900 | Medium | Ring vibrations |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample like this compound.

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[4] A longer relaxation delay and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

-

-

Data Processing: The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

-

Sample Preparation: For a liquid sample like THFA, the spectrum can be obtained neat. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty instrument (or the clean ATR crystal) is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument measures the amount of light transmitted through the sample as a function of wavenumber.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Preparation: A small amount of liquid THFA is placed in a suitable container, such as a glass vial or a capillary tube. Since water is a weak Raman scatterer, aqueous solutions can also be readily analyzed.[5]

-

Instrument Setup: A laser of a specific wavelength is chosen as the excitation source. The laser is focused onto the sample.

-

Data Acquisition: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.

-

Data Processing: The spectrum is plotted as the intensity of the scattered light versus the Raman shift (the difference in wavenumber between the incident and scattered light).

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of THFA.

References

An In-depth Technical Guide to the Thermochemical Properties of Tetrahydrofurfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of Tetrahydrofurfuryl alcohol (THFA), a versatile and increasingly popular green solvent and chemical intermediate. The information compiled herein is intended to support research, development, and safety assessments in various scientific and industrial applications, including pharmaceuticals.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. These values are essential for process design, safety analysis, and computational modeling.

Table 1: Enthalpic and Thermodynamic Properties of this compound

| Property | Value | Units | Conditions |

| Heat of Combustion (at constant volume) | 708.6[1] | cal/g·mol | - |

| Heat of Vaporization | 51.55[2] | kJ/mol | - |

| 120.6[3] | cal/g | - | |

| Constant Pressure Heat Capacity (Liquid) | 0.432[1][2] | cal/g/°C | 30-37 °C |

| 190[4] | J/mol·K | 298.15 K | |

| Standard Enthalpy of Formation (Liquid) | Data not available in cited sources | kJ/mol | 298.15 K, 1 bar |

Table 2: Physical and Safety-Related Properties of this compound

| Property | Value | Units |

| Molecular Formula | C5H10O2[1] | - |

| Molecular Weight | 102.13[1] | g/mol |

| Boiling Point | 178[1][5][6] | °C |

| Melting Point | < -80[1][5][6] | °C |

| Flash Point (Open Cup) | 84[1][3] | °C |

| Flash Point (Closed Cup) | 73[3] | °C |

| Density (at 20°C) | 1.0543[1] | g/cm³ |

| Vapor Pressure (at 25°C) | 0.142[3] | kPa |

| Autoignition Temperature | 282[3][6] | °C |

| Flammability Limits in Air | 1.5 - 9.7[1] | % by vol |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of thermochemical properties. The following sections describe generalized protocols for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of a liquid organic compound such as this compound can be determined using a bomb calorimeter. This technique measures the heat released at a constant volume.

Objective: To determine the heat of combustion of this compound.

Apparatus:

-

Oxygen bomb calorimeter

-

Steel crucible

-

Ignition wire (e.g., nickel-chromium)

-

Pellet press (for solid samples, adaptable for containing liquids)

-

High-pressure oxygen source

-

Calibrated thermometer or temperature sensor

-

Stirrer

-

Standardized benzoic acid (for calibration)

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

-

Measure a precise length of ignition wire and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

Seal the bomb and charge it with pure oxygen to a pressure of approximately 25-30 atm.

-

Immerse the bomb in a known volume of water in the calorimeter jacket.

-

Allow the system to reach thermal equilibrium while stirring, and record the initial temperature.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature change.

-

-

Measurement of this compound:

-

Accurately weigh a sample of this compound (typically 0.5 - 1.0 g) into the crucible. Due to its liquid nature, a gelatin capsule or a similar inert container may be used to hold the sample. The heat of combustion of the container must be known or determined separately.

-

Follow the same procedure as for the calibration (steps 1.2 - 1.7).

-

Calculate the heat released by the combustion of the THFA sample, accounting for the heat capacity of the calorimeter and the heat contribution from the ignition wire and any sample container.

-

Convert the heat of combustion at constant volume to the enthalpy of combustion at constant pressure using thermodynamic relationships.

-

Determination of Enthalpy of Vaporization and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermoanalytical technique that can be used to measure the enthalpy of vaporization and the heat capacity of a substance.

Objective: To determine the enthalpy of vaporization and specific heat capacity of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

Syringe for sample loading

-

High-purity inert purge gas (e.g., nitrogen or argon)

Procedure for Heat Capacity Measurement:

-

Baseline Calibration:

-

Run a DSC scan with two empty, hermetically sealed aluminum pans over the desired temperature range to obtain a baseline.

-

-

Sapphire Calibration:

-

Place a sapphire standard of known mass in the sample pan and run a DSC scan over the same temperature range to calibrate the instrument's heat flow signal.

-

-

Sample Measurement:

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

The heat flow difference between the sample and the reference is measured, from which the specific heat capacity can be calculated as a function of temperature.

-

Procedure for Enthalpy of Vaporization Measurement:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound into a volatile sample pan that allows for vapor to escape through a small pinhole.

-

-

DSC Scan:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate through its boiling point.

-

The DSC will record an endothermic peak corresponding to the vaporization of the sample.

-

The area of this peak is directly proportional to the enthalpy of vaporization. The instrument's software can be used to integrate the peak and calculate the enthalpy of vaporization.

-

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key chemical pathways and experimental workflows relevant to this compound.

References

Bio-catalytic Synthesis of Tetrahydrofurfuryl Alcohol from Biomass: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the bio-catalytic synthesis of Tetrahydrofurfuryl alcohol (THFA), a valuable green solvent and chemical intermediate, from biomass-derived furfural (B47365). It details the enzymatic and whole-cell biocatalytic routes, presenting a compilation of quantitative data from recent scientific literature. This document offers comprehensive experimental protocols for key methodologies, including whole-cell biotransformation and furfural reductase activity assays. Furthermore, it visualizes the core biochemical pathways and experimental workflows using Graphviz diagrams, offering a clear and structured understanding of the processes involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biocatalysis, green chemistry, and drug development, facilitating the advancement of sustainable chemical production.

Introduction

The transition from a fossil fuel-based economy to a sustainable, bio-based one necessitates the development of green and efficient processes for the production of valuable chemicals from renewable resources. This compound (THFA) is a key bio-based platform chemical with a wide range of applications as a green solvent, a monomer for polymers, and a precursor for various fine chemicals.[1] Traditionally, THFA is produced through the chemical hydrogenation of furfural, a process that often requires harsh reaction conditions and expensive metal catalysts.[2][3]

Biocatalysis has emerged as a promising alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[4] This guide focuses on the bio-catalytic routes for the synthesis of THFA from biomass, primarily through the enzymatic reduction of furfural. Furfural is a readily available platform chemical derived from the dehydration of pentose (B10789219) sugars found in hemicellulose, a major component of lignocellulosic biomass.[5][6]

This document will explore two primary biocatalytic approaches: the use of whole-cell biocatalysts and purified enzymes. It will provide a detailed summary of the quantitative data, experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Biochemical Pathway: From Furfural to this compound

The bio-catalytic conversion of furfural to THFA is a two-step reduction process. The first step involves the reduction of the aldehyde group of furfural to an alcohol, yielding furfuryl alcohol (FOL). The second step is the hydrogenation of the furan (B31954) ring of FOL to produce THFA. This process is typically mediated by oxidoreductases, specifically furfural reductases or alcohol dehydrogenases, which utilize cofactors such as NADPH or NADH as electron donors.[7][8]

Data Presentation: Performance of Biocatalysts

The efficiency of the bio-catalytic conversion of furfural to THFA varies depending on the biocatalyst, reaction conditions, and the presence of co-substrates for cofactor regeneration. The following tables summarize the quantitative data from various studies on both whole-cell and enzymatic conversions.

Table 1: Whole-Cell Biocatalytic Synthesis of THFA

| Microorganism | Co-substrate | Furfural (mM) | Temp (°C) | pH | Time (h) | Conversion (%) | THFA Yield (%) | Selectivity (%) | Reference |

| Bacillus coagulans NL01 | Glucose | 42 | 50 | 7.0 | 24 | >99 | 87 | ~87 | [9] |

| Escherichia coli LYO1 | Tryptone/Yeast Extract | - | - | - | - | Complete | - | - | [7][8] |

| Cupriavidus basilensis HMF14 | - | - | 30 | - | - | - | - | - | [10] |

| Pseudomonas putida KT2440 | HMF (inducer) | up to 204 (fed-batch) | - | - | 3 | 100 | - | >97 (for furoic acid) | [11] |

Note: Data for direct THFA yield was not always available, as some studies focused on the initial reduction to furfuryl alcohol or oxidation to furoic acid.

Table 2: Enzymatic Synthesis of THFA

| Enzyme Source | Cofactor | Furfural (mM) | Temp (°C) | pH | Conversion (%) | THFA Yield (%) | Reference |

| Escherichia coli LYO1 (Furfural Reductase) | NADPH | 0.15 | 50-55 | 7.0 | - | - | [2][3][7] |

| Saccharomyces cerevisiae (Aldehyde Reductase) | NADPH | 10 | 25 | 7.0 | - | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the bio-catalytic synthesis of THFA.

Whole-Cell Biotransformation of Furfural to THFA

This protocol is a generalized procedure based on methodologies reported for various microorganisms.[9][13]

1. Microorganism and Culture Conditions:

-

Strain: e.g., Bacillus coagulans NL01.

-

Medium: Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl) or a defined minimal medium supplemented with a carbon source.

-

Cultivation: Inoculate a single colony into 50 mL of medium in a 250 mL flask. Incubate at the optimal temperature and shaking speed for the specific strain (e.g., 50°C and 150 rpm for B. coagulans NL01) until the late exponential phase of growth.

2. Whole-Cell Biocatalyst Preparation:

-

Harvest the cells by centrifugation (e.g., 8000 rpm for 10 min at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., 200 mM phosphate (B84403) buffer, pH 7.0).

-

Resuspend the cells in the same buffer to a desired cell density (e.g., 9 mg dry weight/mL).

3. Biotransformation Reaction:

-

In a sealed reaction vessel, combine the cell suspension, furfural (e.g., 42 mM), and a co-substrate for cofactor regeneration (e.g., 20 g/L glucose).

-

Maintain the reaction under anaerobic conditions at the optimal temperature and agitation (e.g., 50°C and 150 rpm).

-

Collect samples at regular intervals for analysis.

4. Sample Analysis:

-

Centrifuge the samples to remove cells.

-

Analyze the supernatant for furfural, furfuryl alcohol, and THFA concentrations using High-Performance Liquid Chromatography (HPLC).[14][15][16]

Furfural Reductase Activity Assay

This protocol is adapted from studies on the characterization of furfural reductases.[7][10]

1. Enzyme Preparation:

-

Crude Cell Extract: Harvest cells as described in 4.1.2. Resuspend the pellet in lysis buffer (e.g., 200 mM sodium phosphate buffer, pH 7.0, with protease inhibitors). Lyse the cells by sonication or using a cell disruptor. Centrifuge to remove cell debris and collect the supernatant (crude extract).

-

Purified Enzyme: If required, purify the enzyme from the crude extract using techniques like affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[17][18]

2. Reaction Mixture:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

200 mM sodium phosphate buffer (pH 7.0)

-

0.2 mM NAD(P)H

-

Appropriate dilution of the enzyme extract

-

-

The total volume is typically 1 mL.

3. Assay Procedure:

-

Equilibrate the reaction mixture at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding furfural (e.g., 10 mM).

-

Monitor the decrease in absorbance at 340 nm (the wavelength at which NAD(P)H absorbs light) using a spectrophotometer. The rate of decrease in absorbance is proportional to the enzyme activity.

4. Calculation of Enzyme Activity:

-

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

-

The activity (U/mL) can be calculated using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM⁻¹ cm⁻¹).

Logical Relationships in Biocatalyst Development

The development of an efficient biocatalyst for THFA production involves a series of interconnected steps, from the initial screening of microorganisms or enzymes to the optimization of the bioprocess.

Conclusion

The bio-catalytic synthesis of THFA from biomass-derived furfural presents a sustainable and environmentally friendly alternative to conventional chemical methods. Both whole-cell biocatalysts and purified enzymes have demonstrated the potential for efficient conversion. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visual representations of the key processes. Further research and development in enzyme engineering, process optimization, and integrated biorefinery concepts will be crucial for the industrial-scale implementation of this promising green technology. The information compiled herein aims to serve as a foundational resource for scientists and researchers working towards this goal.

References

- 1. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]

- 7. Purification and characterization of a furfural reductase (FFR) from Escherichia coli strain LYO1--an enzyme important in the detoxification of furfural during ethanol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 9. Efficient bioconversion of furfural to furfuryl alcohol by Bacillus coagulans NL01 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. helixchrom.com [helixchrom.com]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved furfural tolerance in Escherichia coli mediated by heterologous NADH-dependent benzyl alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Potential of Tetrahydrofurfuryl Alcohol as a Renewable Chemical Platform: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imperative shift towards a bio-based economy has propelled the investigation of renewable platform chemicals capable of replacing petroleum-derived counterparts. Among these, Tetrahydrofurfuryl alcohol (THFA) has emerged as a versatile and promising candidate.[1] Derived from the catalytic hydrogenation of furfural (B47365), which is readily obtained from lignocellulosic biomass, THFA offers a sustainable pathway to a diverse array of valuable chemicals and materials.[2][3][4] Its favorable properties, including biodegradability, water miscibility, and low toxicity, further enhance its appeal as a "green" solvent and chemical intermediate.[1] This technical guide provides a comprehensive overview of THFA's production, key conversion pathways, and the experimental protocols for its synthesis and transformation, empowering researchers to harness its full potential.

Physicochemical and Safety Profile of this compound

THFA is a colorless, hygroscopic liquid with a mild odor.[5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₂ | [3][5] |

| Molecular Weight | 102.13 g/mol | [3][5] |

| Appearance | Colorless to light-yellow liquid | [1][5] |

| Boiling Point | 178 °C | [1][6] |

| Melting Point | < -80 °C | [3][6] |

| Flash Point | 73 °C (closed cup), 84 °C (open cup) | [1] |

| Density | 1.054 g/mL at 20 °C | [1] |

| Solubility | Miscible with water, ethanol, ether, chloroform | [1] |

| Vapor Pressure | 0.142 kPa at 25 °C | [1] |

From a safety perspective, THFA is a combustible liquid and can form explosive vapor/air mixtures above 74°C.[7] It is crucial to handle THFA in a well-ventilated area and avoid contact with strong oxidizing agents.[7][8] Personal protective equipment, including safety goggles and gloves, should be worn.[6][8] In case of eye contact, immediate flushing with water for at least 15 minutes is recommended.[9]

Production of this compound from Biomass

The primary route for THFA production involves the hydrogenation of furfural, a key platform chemical derived from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose from agricultural residues like corn cobs and sugarcane bagasse.[2][3] The production pathway can be visualized as a two-step process from biomass to THFA.

The catalytic hydrogenation of furfural to THFA can be performed in a single step or sequentially via the intermediate furfuryl alcohol. A variety of heterogeneous catalysts have been investigated for this transformation, with nickel- and copper-based catalysts being prominent in industrial processes.[10][11]

Key Chemical Transformations of this compound

THFA serves as a versatile platform molecule for the synthesis of a range of valuable chemicals. The presence of a primary alcohol group and a stable tetrahydrofuran (B95107) ring allows for selective transformations into diols, heterocyclic compounds, and other intermediates.[4][12]

Conversion to 1,5-Pentanediol

1,5-Pentanediol (1,5-PDO) is a valuable monomer used in the production of polyesters and polyurethanes. The hydrogenolysis of THFA to 1,5-PDO is a key value-adding transformation.[13] An alternative and economically favorable route is the three-step dehydration-hydration-hydrogenation (DHH) pathway.

Table 2: Quantitative Data for the Conversion of THFA to 1,5-Pentanediol

| Catalyst | Temperature (°C) | Pressure (MPa) | THFA Conversion (%) | 1,5-PDO Selectivity (%) | Reference |

| Pt/12MgAl₂O₄@WAl | 150 | 4 | 47.3 | 88.4 | [14] |

| Ni-WOₓ/SiO₂ | 250 | 3.4 | 28.7 | 47.3 | [14] |

| 4 wt% Rh-ReOₓ/SiO₂ | - | - | - | - | [14] |

| 1.0 wt% Ru in Ni-Y₂O₃ | 150 | 2.0 | 93.4 | - | [13] |

Note: The yield of 1,5-PDO over 4 wt% Rh-ReOₓ/SiO₂ was reported as 77% after 24 hours.[14] The yield of 1,5-PDO over 1.0 wt% Ru in Ni-Y₂O₃ was 86.5%.[13]

Synthesis of Pyridine